5-Bromo-3-chloro-1H-indol-7-amine hydrochloride
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Overview
Description
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride is a chemical compound with the molecular formula C8H7BrCl2N2. It is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride typically involves the bromination and chlorination of indole derivatives. One common method includes the bromination of 3-chloroindole followed by amination at the 7th position. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable solvent such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, chlorine, methanol, dichloromethane, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can produce oxides and amines, respectively .
Scientific Research Applications
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-1H-indol-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indol-3-amine hydrochloride: Another brominated indole derivative with similar chemical properties.
3-Chloro-1H-indol-7-amine hydrochloride: A chlorinated indole derivative with comparable reactivity.
Uniqueness
5-Bromo-3-chloro-1H-indol-7-amine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation enhances its utility in various synthetic and research applications .
Properties
Molecular Formula |
C8H7BrCl2N2 |
---|---|
Molecular Weight |
281.96 g/mol |
IUPAC Name |
5-bromo-3-chloro-1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-4-1-5-6(10)3-12-8(5)7(11)2-4;/h1-3,12H,11H2;1H |
InChI Key |
DFYMSUCDICYTLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)Cl)N)Br.Cl |
Origin of Product |
United States |
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